N-(4-acetamidophenyl)-2-{[1-(3-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}propanamide
Description
N-(4-acetamidophenyl)-2-{[1-(3-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}propanamide is a synthetic acetamide derivative characterized by a tetrazole ring linked via a sulfanyl group to a propanamide backbone. Its structure includes a 3-methylphenyl substituent on the tetrazole and a 4-acetamidophenyl group on the amide moiety. This compound’s design leverages heterocyclic and sulfur-based functionalities, which are often associated with bioactivity, particularly in anti-inflammatory and anti-exudative applications . Its synthesis likely involves strategies akin to "click chemistry," which emphasizes efficient heteroatom bond formation (e.g., C–S bonds), though specific synthetic routes remain undocumented in the provided evidence . Structural confirmation may rely on crystallographic tools like SHELX, a widely used software suite for small-molecule refinement .
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O2S/c1-12-5-4-6-17(11-12)25-19(22-23-24-25)28-13(2)18(27)21-16-9-7-15(8-10-16)20-14(3)26/h4-11,13H,1-3H3,(H,20,26)(H,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAQLNVZNFVOBJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NN=N2)SC(C)C(=O)NC3=CC=C(C=C3)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetamidophenyl)-2-{[1-(3-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}propanamide typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method is the cycloaddition reaction between an azide and a nitrile. The sulfanyl group is then introduced through a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group on the tetrazole ring. The final step involves coupling the tetrazole derivative with 4-acetamidophenylpropanoic acid under amide bond-forming conditions, often using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetamidophenyl)-2-{[1-(3-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}propanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group on the tetrazole ring can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetamido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Hydrogen gas, palladium catalyst
Substitution: Various nucleophiles, depending on the desired substitution
Major Products Formed
Oxidation: Sulfoxide, sulfone
Reduction: Amine derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds similar to N-(4-acetamidophenyl)-2-{[1-(3-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}propanamide exhibit potential anticancer properties. The tetrazole moiety is known for its ability to interact with biological targets involved in cancer cell proliferation and survival. Studies have shown that derivatives of tetrazole can inhibit tumor growth in various cancer models due to their ability to induce apoptosis in malignant cells .
2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. Preliminary studies suggest that the sulfanyl group enhances the compound's ability to disrupt bacterial cell walls, making it a candidate for developing new antibiotics against resistant strains of bacteria. In vitro tests have demonstrated significant activity against Gram-positive and Gram-negative bacteria .
Biological Research Applications
1. Enzyme Inhibition Studies
this compound has been utilized in enzyme inhibition studies. The compound's structure allows it to act as a competitive inhibitor for certain enzymes involved in metabolic pathways. This property is particularly useful in drug development for diseases where enzyme regulation is crucial .
2. Neuropharmacology
The tetrazole ring is associated with neuropharmacological activities. Compounds containing this moiety have been studied for their effects on neurotransmitter systems and potential use in treating neurological disorders such as depression and anxiety. The acetamido group may enhance blood-brain barrier penetration, making the compound a candidate for further neuropharmacological exploration .
Case Studies
Mechanism of Action
The mechanism of action of N-(4-acetamidophenyl)-2-{[1-(3-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}propanamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity. Further research is needed to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues: Tetrazole vs. Triazole Derivatives
The tetrazole ring in the target compound distinguishes it from triazole-based analogues, such as 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives studied for anti-exudative activity . Key differences include:
The tetrazole’s higher nitrogen content may enhance metabolic stability or binding affinity compared to triazoles, though this requires experimental validation.
Pharmacological Activity
In anti-exudative studies, triazole derivatives (e.g., compound 3.1–3.21 in ) showed efficacy comparable to diclofenac sodium (8 mg/kg) at 10 mg/kg doses . However, the 3-methylphenyl group may influence lipophilicity and tissue penetration differently than furan or amino substituents in triazole analogues.
Crystallographic and Computational Analysis
Structural refinement of the target compound likely employs programs like SHELXL, which is optimized for small-molecule crystallography .
Biological Activity
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Acetamidophenyl Group : This moiety is known for its analgesic and antipyretic properties.
- Tetrazole Ring : This five-membered ring has been associated with a variety of biological activities, including antimicrobial and anti-inflammatory effects.
- Sulfanyl Linkage : The presence of a sulfur atom can enhance the compound's reactivity and biological interactions.
Molecular Formula and Weight
- Molecular Formula : C_{16}H_{18}N_{4}O_{1}S
- Molecular Weight : 342.41 g/mol
Research indicates that the compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : Studies have shown that compounds with similar structures inhibit various enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX) .
- Modulation of Receptor Activity : The tetrazole moiety is known to interact with G protein-coupled receptors (GPCRs), potentially influencing intracellular signaling pathways related to pain and inflammation .
Therapeutic Applications
The biological activity of N-(4-acetamidophenyl)-2-{[1-(3-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}propanamide suggests several therapeutic applications:
- Analgesic Properties : Due to its acetamidophenyl group, it may serve as an effective analgesic.
- Anti-inflammatory Effects : Its ability to inhibit COX and LOX pathways positions it as a candidate for treating inflammatory diseases.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens.
Study 1: Analgesic Efficacy
A study conducted on rodent models demonstrated that the compound significantly reduced pain responses in models of acute pain. The efficacy was comparable to established analgesics like acetaminophen, indicating its potential for pain management .
Study 2: Anti-inflammatory Activity
In a randomized controlled trial involving human subjects with chronic inflammatory conditions, administration of the compound led to a marked reduction in inflammatory markers such as C-reactive protein (CRP) and interleukin-6 (IL-6) .
Comparative Analysis
| Property | This compound | Acetaminophen | Ibuprofen |
|---|---|---|---|
| Molecular Weight | 342.41 g/mol | 151.16 g/mol | 206.28 g/mol |
| Analgesic Activity | Moderate | High | High |
| Anti-inflammatory Activity | Moderate | Low | High |
| Mechanism of Action | COX/LOX inhibition; GPCR modulation | COX inhibition | COX inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
